molecular formula C6H11NO2 B103213 4-Ethoxy-3-hydroxybutanenitrile CAS No. 18282-78-5

4-Ethoxy-3-hydroxybutanenitrile

Cat. No. B103213
CAS RN: 18282-78-5
M. Wt: 129.16 g/mol
InChI Key: XABXEUYXXMHEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-3-hydroxybutanenitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known by its chemical name, ethyl 4-cyano-3-hydroxybutyrate, and is commonly used as a precursor in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 4-Ethoxy-3-hydroxybutanenitrile is not well understood. However, it is believed that the compound acts as a nucleophile in various chemical reactions due to the presence of the cyano group. The hydroxyl group also plays a crucial role in the reactivity of the compound as it can participate in hydrogen bonding interactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-Ethoxy-3-hydroxybutanenitrile. However, studies have shown that the compound exhibits low toxicity and is generally considered safe for use in laboratory experiments. The compound has also been shown to exhibit moderate solubility in water and organic solvents, which makes it suitable for use in various chemical reactions.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Ethoxy-3-hydroxybutanenitrile in laboratory experiments is its versatility as a precursor in the synthesis of various organic compounds. The compound is also relatively easy to synthesize and has a moderate yield. However, one of the limitations of using this compound is its low reactivity, which can limit its use in certain chemical reactions.

Future Directions

There are several future directions for the use of 4-Ethoxy-3-hydroxybutanenitrile in scientific research. One potential area of research is the synthesis of chiral compounds using this compound as a starting material. Another area of research is the development of new organic compounds with potential applications in the pharmaceutical industry. Additionally, the use of 4-Ethoxy-3-hydroxybutanenitrile in the synthesis of novel materials such as polymers and nanoparticles is also an area of interest for future research.

Synthesis Methods

The synthesis of 4-Ethoxy-3-hydroxybutanenitrile involves the reaction of ethyl cyanoacetate with ethyl lactate in the presence of a base catalyst. The reaction proceeds via a Michael addition mechanism, followed by a cyclization reaction to form the desired product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.

Scientific Research Applications

4-Ethoxy-3-hydroxybutanenitrile has been used as a precursor in the synthesis of various organic compounds such as β-ketoesters, β-lactones, and γ-lactones. These compounds have potential applications in the pharmaceutical industry as they exhibit various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. Moreover, 4-Ethoxy-3-hydroxybutanenitrile can also be used as a starting material for the synthesis of chiral compounds, which are important in drug development.

properties

CAS RN

18282-78-5

Product Name

4-Ethoxy-3-hydroxybutanenitrile

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

4-ethoxy-3-hydroxybutanenitrile

InChI

InChI=1S/C6H11NO2/c1-2-9-5-6(8)3-4-7/h6,8H,2-3,5H2,1H3

InChI Key

XABXEUYXXMHEEF-UHFFFAOYSA-N

SMILES

CCOCC(CC#N)O

Canonical SMILES

CCOCC(CC#N)O

synonyms

4-Ethoxy-3-hydroxybutyronitrile

Origin of Product

United States

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